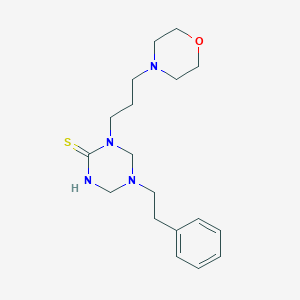![molecular formula C18H22ClN5O2S2 B282704 N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B282704.png)
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thiadiazole class of compounds, which are known for their diverse range of biological activities. In
作用機序
The exact mechanism of action of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is not fully understood. However, it is believed that the compound acts on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a number of biochemical and physiological effects. These include an increase in serotonin and dopamine levels in the brain, as well as a decrease in the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. However, one limitation is that the compound is not currently approved for human use and therefore cannot be used in clinical trials.
将来の方向性
There are a number of future directions for research on N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted treatments for anxiety, depression, and addiction.
Another area of research could focus on developing new compounds based on the structure of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a promising compound for scientific research. While its exact mechanism of action is not fully understood, studies have shown that it has potential as a treatment for anxiety, depression, and addiction. Further research is needed to fully elucidate the compound's effects and to develop new compounds with improved efficacy and fewer side effects.
合成法
The synthesis of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to yield the desired compound.
科学的研究の応用
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a treatment for anxiety and depression. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models.
Another area of research has explored the compound's potential as a treatment for drug addiction. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction.
特性
分子式 |
C18H22ClN5O2S2 |
|---|---|
分子量 |
440 g/mol |
IUPAC名 |
N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22ClN5O2S2/c1-12(2)16(26)20-17-21-22-18(28-17)27-11-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,21,26) |
InChIキー |
IFHXBNQZNUGQIZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)





![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)